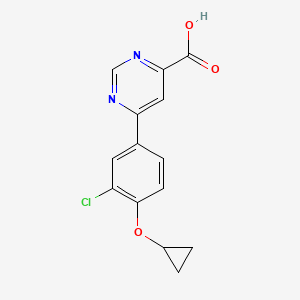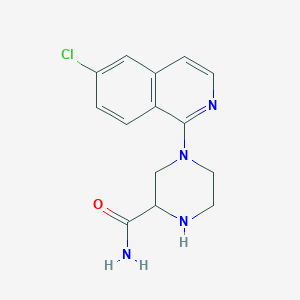
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is a chemical compound known for its unique structure and potential applications in various fields such as chemistry, biology, medicine, and industry. The compound features a piperazine ring substituted with a 6-chloro-1-isoquinolinyl group and a carboxamide group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide typically involves the following steps:
Formation of the Isoquinoline Derivative: The initial step involves the chlorination of isoquinoline to form 6-chloroisoquinoline.
Piperazine Derivative Formation: The next step involves the reaction of piperazine with a suitable carboxylating agent to form 2-piperazinecarboxamide.
Coupling Reaction: Finally, the 6-chloroisoquinoline is coupled with the 2-piperazinecarboxamide under specific reaction conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of specific catalysts to enhance the reaction rate and yield.
Temperature and Pressure: Controlled temperature and pressure conditions to ensure efficient synthesis.
Purification: Advanced purification techniques to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced forms with fewer oxygen-containing groups.
Substitution Products: Compounds with different functional groups replacing the chloro group.
Aplicaciones Científicas De Investigación
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, metabolic pathways, or other cellular processes to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
3-[(6-Chloro-1-isoquinolinyl)ethynyl]benzonitrile: A compound with a similar isoquinoline structure but different functional groups.
2,3-Dichloro-N-[1-(6-chloro-1-isoquinolinyl)-4-piperidinyl]benzamide: Another compound with a similar isoquinoline core but different substituents.
Uniqueness
4-(6-Chloro-1-isoquinolinyl)-2-piperazinecarboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H15ClN4O |
|---|---|
Peso molecular |
290.75 g/mol |
Nombre IUPAC |
4-(6-chloroisoquinolin-1-yl)piperazine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN4O/c15-10-1-2-11-9(7-10)3-4-18-14(11)19-6-5-17-12(8-19)13(16)20/h1-4,7,12,17H,5-6,8H2,(H2,16,20) |
Clave InChI |
UHJPXLOASXTRDE-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(N1)C(=O)N)C2=NC=CC3=C2C=CC(=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


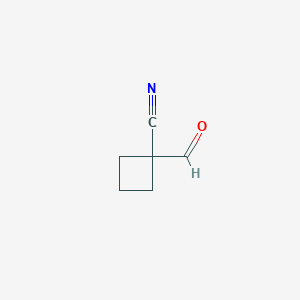
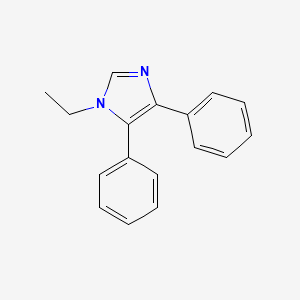
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
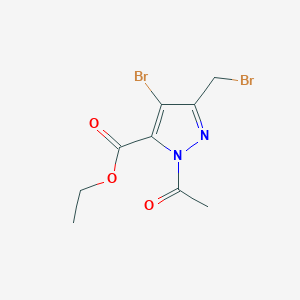
![8-(Chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13978171.png)
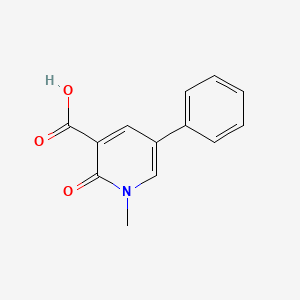
![Ethyl 3-oxo-4-[(prop-2-en-1-yl)oxy]butanoate](/img/structure/B13978182.png)
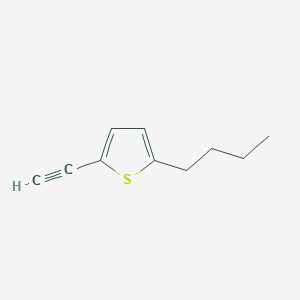
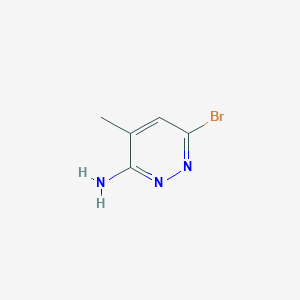
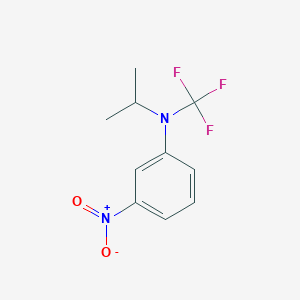
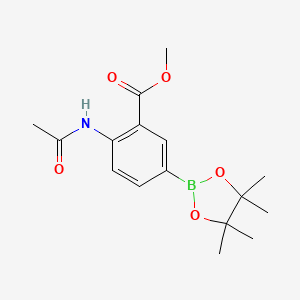
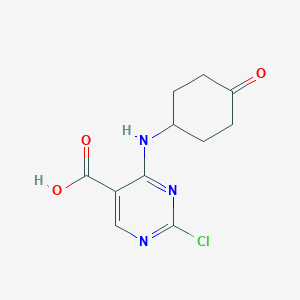
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
